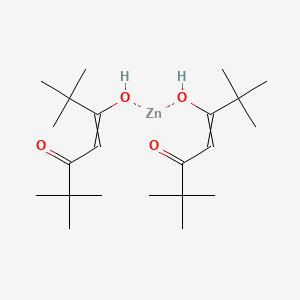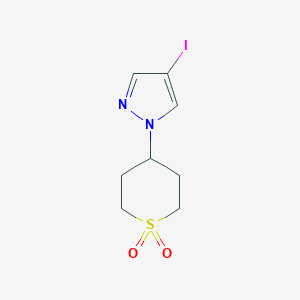![molecular formula C10H11NOS B13680555 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmaceutical activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds under mild conditions and yields the desired product with good regio- and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antidiabetic, antitubercular, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as an antidiabetic agent, it inhibits enzymes such as alpha-glucosidase and alpha-amylase, thereby reducing the breakdown of carbohydrates and lowering blood glucose levels . In antitubercular applications, it targets bacterial enzymes and disrupts essential metabolic pathways, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one and exhibit similar biological activities, such as inhibition of insulin release and vascular smooth muscle relaxation.
Benzimidazo[2,1-b][1,3]thiazines: These compounds share structural similarities and are known for their diverse biological activities, including antitumor and antimicrobial properties.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its ring structure. This unique configuration contributes to its distinct chemical reactivity and broad range of applications in scientific research and industry .
属性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC 名称 |
2,2-dimethyl-3H-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C10H11NOS/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) |
InChI 键 |
AUWYRPLRWATMEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC(=O)C2=CC=CC=C2S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)

dimethylsilane](/img/structure/B13680494.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)






![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
